Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride
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Overview
Description
Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoroethyl groups and a sulfamoyl chloride functional group, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride typically involves the reaction of 2,2,2-trifluoroethanol with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamoyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring trifluoroethyl groups for enhanced bioactivity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride exerts its effects involves the reactivity of the sulfamoyl chloride group. This group can react with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. The trifluoroethyl groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bis-(2,2,2-trifluoroethyl) ether: Similar in structure but lacks the sulfamoyl chloride group, making it less reactive in certain types of reactions.
Trifluoroethylamine: Contains the trifluoroethyl group but has different reactivity due to the presence of an amine group instead of a sulfamoyl chloride group.
Uniqueness
Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride is unique due to the combination of trifluoroethyl groups and a sulfamoyl chloride functional group. This combination imparts distinct reactivity and stability, making it suitable for a wide range of applications in chemical synthesis and research.
Properties
IUPAC Name |
N,N-bis(2,2,2-trifluoroethyl)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF6NO2S/c5-15(13,14)12(1-3(6,7)8)2-4(9,10)11/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDWMKHAXXKGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N(CC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF6NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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